2-Methyl-1,3-dioxolane-2-carbaldehyde 2-Methyl-1,3-dioxolane-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 39050-39-0
VCID: VC14405283
InChI: InChI=1S/C5H8O3/c1-5(4-6)7-2-3-8-5/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

2-Methyl-1,3-dioxolane-2-carbaldehyde

CAS No.: 39050-39-0

Cat. No.: VC14405283

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,3-dioxolane-2-carbaldehyde - 39050-39-0

Specification

CAS No. 39050-39-0
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 2-methyl-1,3-dioxolane-2-carbaldehyde
Standard InChI InChI=1S/C5H8O3/c1-5(4-6)7-2-3-8-5/h4H,2-3H2,1H3
Standard InChI Key FNWDXNIGYWJYHW-UHFFFAOYSA-N
Canonical SMILES CC1(OCCO1)C=O

Introduction

Structural and Molecular Characteristics

2-Methyl-1,3-dioxolane-2-carbaldehyde possesses the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol. The dioxolane ring adopts a puckered conformation, with the methyl group and aldehyde moiety occupying equatorial positions to minimize steric strain. Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic signals: the aldehyde proton resonates near δ 9.8 ppm in 1H^1H-NMR, while the carbonyl stretch appears at approximately 1720 cm⁻¹ in IR .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number39050-39-0
Molecular FormulaC₅H₈O₃
Molecular Weight116.12 g/mol
Boiling PointNot reported
Density~1.12 g/cm³ (estimated)
SolubilityMiscible with polar solvents

Synthesis and Reaction Pathways

The synthesis of 2-methyl-1,3-dioxolane-2-carbaldehyde primarily follows a two-step oxidation protocol.

Precursor Preparation

The starting material, (2-methyl-1,3-dioxolan-2-yl)methanol (CAS 10004-17-8), is synthesized via acid-catalyzed cyclization of glycerol derivatives with ketones. This precursor exhibits a molecular weight of 118.13 g/mol and serves as the alcohol substrate for subsequent oxidation .

Moffatt-Type Oxidation

In the pivotal step, (2-methyl-1,3-dioxolan-2-yl)methanol undergoes oxidation using dicyclohexylcarbodiimide (DCC) and dimethyl sulfoxide (DMSO) in diethyl ether under inert atmosphere. This Moffatt-type reaction converts the primary alcohol to the corresponding aldehyde with a yield of 70%. A second-stage treatment with pyridinium trifluoroacetate ensures complete conversion and purification .

Table 2: Optimal Reaction Conditions

ParameterCondition
Temperature20°C (Stage 1); 0–20°C (Stage 2)
Duration0.25 hours (Stage 1); 2.25 hours (Stage 2)
CatalystsDCC, DMSO, pyridinium trifluoroacetate
SolventDiethyl ether

Alternative methods, such as m-CPBA-mediated epoxidation of 4H-1,3-dioxins, have been explored for related dioxolane carbaldehydes but remain less efficient for the 2-methyl variant .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The aldehyde group in 2-methyl-1,3-dioxolane-2-carbaldehyde participates in condensation reactions to form Schiff bases, which are pivotal in synthesizing antiviral and antifungal agents. For example, its incorporation into imine scaffolds has shown promise in inhibiting protease enzymes.

Polymer Chemistry

In industrial settings, this compound aids in producing polyoxymethylene (POM) copolymers. By reacting with ethylene glycol during solid-state polycondensation, it introduces stabilizing acetal linkages, enhancing polymer thermal stability .

Asymmetric Catalysis

Chiral derivatives of 2-methyl-1,3-dioxolane-2-carbaldehyde serve as ligands in transition-metal catalysis. Their rigid dioxolane backbone facilitates enantioselective transformations, such as the Sharpless epoxidation .

Future Directions and Research Gaps

While existing methodologies achieve moderate yields, opportunities exist for optimizing catalytic systems (e.g., enzymatic oxidation) and solvent-free protocols. Additionally, comprehensive toxicological studies are needed to establish occupational exposure limits. Recent patents highlight interest in scaling production via continuous-flow reactors, which could address current batch-related inefficiencies .

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